Galanin(7-29) (pig)
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Overview
Description
Galanin(7-29) (pig) is a peptide fragment derived from the larger neuropeptide galanin, which is widely expressed in the central and peripheral nervous systems and the endocrine system. Galanin plays a crucial role in regulating numerous physiological and pathological processes through interactions with three G-protein-coupled receptors: GalR1, GalR2, and GalR3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of galanin(7-29) (pig) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain through a series of deprotection and coupling reactions. The final peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of galanin(7-29) (pig) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, and advanced purification techniques such as preparative HPLC are used to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Galanin(7-29) (pig) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving cysteine residues that may form disulfide bonds .
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)
Deprotection Reagents: Trifluoroacetic acid (TFA), piperidine
Oxidation Reagents: Hydrogen peroxide, iodine
Reduction Reagents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Major Products Formed
The primary product formed from these reactions is the peptide galanin(7-29) (pig) itself. Oxidation and reduction reactions may lead to the formation or cleavage of disulfide bonds, respectively .
Scientific Research Applications
Galanin(7-29) (pig) has a wide range of scientific research applications, particularly in the fields of neuroscience, endocrinology, and pharmacology. It is used to study the physiological and pathological roles of galanin and its receptors. Research has shown that galanin and its fragments, including galanin(7-29) (pig), are involved in regulating food intake, mood, pain, and neuroprotection .
In medicine, galanin(7-29) (pig) is investigated for its potential therapeutic applications in treating conditions such as epilepsy, Alzheimer’s disease, mood disorders, and chronic pain. It is also used in studies exploring its role in neurogenesis and neuronal regeneration .
Mechanism of Action
Galanin(7-29) (pig) exerts its effects by binding to and activating galanin receptors (GalR1, GalR2, and GalR3). These receptors are G-protein-coupled receptors that initiate various intracellular signaling pathways upon activation. GalR1 and GalR3 primarily signal through the Gi/o pathway, leading to inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels. GalR2, on the other hand, signals through the Gq/11 pathway, resulting in the activation of phospholipase C and an increase in intracellular calcium levels .
Comparison with Similar Compounds
Similar Compounds
Galanin-like peptide (GALP): Shares structural similarities with galanin and acts as a hypothalamic neuropeptide involved in metabolism and reproduction.
Alarin: A differentially spliced variant of GALP, involved in vasoactive effects and ganglionic differentiation.
Spexin: Another member of the galanin family, with roles in regulating metabolism, mood, and behavior.
Uniqueness
Galanin(7-29) (pig) is unique in its specific sequence and its ability to selectively interact with galanin receptors. This specificity allows it to be used as a tool in research to dissect the roles of different galanin receptor subtypes and their associated signaling pathways .
Properties
Molecular Formula |
C116H170N34O32 |
---|---|
Molecular Weight |
2552.8 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C116H170N34O32/c1-12-61(8)95(149-97(163)63(10)132-103(169)81(42-68-48-122-55-129-68)146-113(179)88-24-19-35-150(88)92(157)53-128-98(164)75(36-58(2)3)138-104(170)77(38-60(6)7)139-105(171)79(41-67-27-31-72(153)32-28-67)135-90(155)51-126-96(162)62(9)118)114(180)147-86(47-94(160)161)111(177)144-84(45-89(119)154)109(175)143-82(43-69-49-123-56-130-69)107(173)137-74(23-18-34-125-116(120)121)101(167)148-87(54-151)112(178)141-80(39-65-20-14-13-15-21-65)106(172)142-83(44-70-50-124-57-131-70)108(174)145-85(46-93(158)159)110(176)136-73(22-16-17-33-117)100(166)140-78(40-66-25-29-71(152)30-26-66)99(165)127-52-91(156)134-76(37-59(4)5)102(168)133-64(11)115(181)182/h13-15,20-21,25-32,48-50,55-64,73-88,95,151-153H,12,16-19,22-24,33-47,51-54,117-118H2,1-11H3,(H2,119,154)(H,122,129)(H,123,130)(H,124,131)(H,126,162)(H,127,165)(H,128,164)(H,132,169)(H,133,168)(H,134,156)(H,135,155)(H,136,176)(H,137,173)(H,138,170)(H,139,171)(H,140,166)(H,141,178)(H,142,172)(H,143,175)(H,144,177)(H,145,174)(H,146,179)(H,147,180)(H,148,167)(H,149,163)(H,158,159)(H,160,161)(H,181,182)(H4,120,121,125)/t61-,62-,63-,64-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,95-/m0/s1 |
InChI Key |
AMJDZAOLXJXHIM-DGFPZSQGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@@H]6CCCN6C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)CNC(=O)[C@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)NC(=O)C6CCCN6C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(C)N |
Origin of Product |
United States |
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